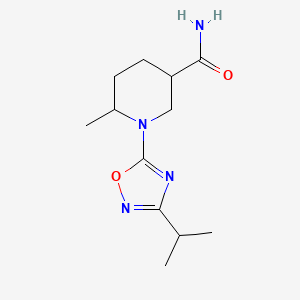![molecular formula C17H19NO2 B7631419 4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol](/img/structure/B7631419.png)
4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol, also known as ISO-1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. ISO-1 has been shown to inhibit the activity of macrophage migration inhibitory factor (MIF), a cytokine that plays a crucial role in inflammatory and immune responses.
Applications De Recherche Scientifique
4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. 4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol has been shown to inhibit the migration of cancer cells and enhance the efficacy of chemotherapy drugs. In addition, 4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol has been found to suppress the production of pro-inflammatory cytokines and reduce the severity of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
The mechanism of action of 4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol involves the inhibition of MIF, a cytokine that plays a critical role in the regulation of innate and adaptive immune responses. MIF has been shown to promote the migration of immune cells to sites of inflammation and to enhance the production of pro-inflammatory cytokines. By inhibiting MIF, 4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol can reduce the recruitment of immune cells to sites of inflammation and suppress the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol can inhibit the migration of cancer cells, reduce the production of pro-inflammatory cytokines, and enhance the activity of natural killer cells. In vivo studies have shown that 4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol can reduce the severity of autoimmune diseases and enhance the efficacy of chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol in lab experiments is its specificity towards MIF. 4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol has been shown to have minimal off-target effects, making it a reliable tool for studying the role of MIF in various diseases. However, one of the limitations of using 4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol is its relatively low potency compared to other MIF inhibitors. This may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol. One area of interest is the potential use of 4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol in combination with other drugs to enhance their efficacy. Another area of interest is the development of more potent and selective MIF inhibitors. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol and its potential therapeutic applications in various diseases.
In conclusion, 4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol is a promising small molecule inhibitor that has potential therapeutic applications in various diseases. Its specificity towards MIF and minimal off-target effects make it a reliable tool for studying the role of MIF in various diseases. Further research is needed to fully understand the potential of 4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol and its future directions in the field of scientific research.
Méthodes De Synthèse
The synthesis of 4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol involves the reaction of 2-((4-(hydroxymethyl)phenyl)amino)ethanol with 1-bromo-3,4-dihydroisoquinoline in the presence of potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at 80°C for 24 hours, resulting in the formation of 4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol with a yield of 60%.
Propriétés
IUPAC Name |
4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-12-17-16-4-2-1-3-14(16)9-10-18(17)11-13-5-7-15(20)8-6-13/h1-8,17,19-20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCQZNXQKBNKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CO)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7631341.png)

![N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline](/img/structure/B7631350.png)

![9-Azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B7631362.png)
![6-[(2-hydroxycyclopentyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631373.png)
![tert-butyl N-(9-acetyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B7631375.png)
![[4-(Dimethylamino)-2-fluorophenyl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631379.png)
![(3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631383.png)
![4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-2,4-diamine](/img/structure/B7631386.png)
![[1-(2-Methylpropyl)pyrazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631394.png)
![3-fluoro-N-[(2-imidazol-1-ylphenyl)methyl]pyridin-2-amine](/img/structure/B7631395.png)
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631405.png)
